Pentaerythritol tetraacrylate

Catalog No.
S578094
CAS No.
4986-89-4
M.F
C17H20O8
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaerythritol tetraacrylate

CAS Number

4986-89-4

Product Name

Pentaerythritol tetraacrylate

IUPAC Name

[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propyl] prop-2-enoate

Molecular Formula

C17H20O8

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C17H20O8/c1-5-13(18)22-9-17(10-23-14(19)6-2,11-24-15(20)7-3)12-25-16(21)8-4/h5-8H,1-4,9-12H2

InChI Key

KNSXNCFKSZZHEA-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Synonyms

pentaerythritol tetraacrylate

Canonical SMILES

C=CC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Lithium-Sulfur Batteries:

Researchers are exploring PETA as a potential component of polymer electrolytes for lithium-sulfur batteries. These batteries offer high theoretical energy densities, making them attractive for electric vehicle applications. However, challenges such as capacity fading and the formation of harmful lithium polysulfides hinder their development. PETA's ability to form crosslinked networks is believed to improve the structural stability of the electrolyte and mitigate the formation of lithium polysulfides, potentially addressing these challenges. Source: Li et al., 2018

UV-Curable Coatings:

PETA is used in the formulation of UV-curable epoxy acrylate coatings. These coatings solidify rapidly upon exposure to ultraviolet (UV) light, making them suitable for various industrial applications. PETA's presence enhances the mechanical properties and overall performance of these coatings, such as their hardness, adhesion, and chemical resistance. Source: Sigma-Aldrich, product information on Pentaerythritol tetraacrylate monomethyl ether hydroquinone 350ppm inhibitor:

Pentaerythritol tetraacrylate is an organic compound characterized as a tetrafunctional acrylate ester, commonly referred to in literature as Pentaerythritol tetraacrylate or Pentaerythritol tetraacrylate. This compound is used primarily as a monomer in the synthesis of polymers due to its ability to form cross-linked structures. It is typically supplied with polymerization inhibitors, such as monomethyl ether hydroquinone, to prevent premature polymerization during storage and handling .

The chemical formula for Pentaerythritol tetraacrylate is C17H20O8C_{17}H_{20}O_{8}, and it has a molecular weight of approximately 348.34 g/mol. It appears as a colorless to light amber liquid or a white crystalline solid at room temperature, with a melting point range between 25°C and 40°C and a boiling point exceeding 315°C .

PETA is considered a skin irritant and may cause sensitization upon repeated exposure []. It is also suspected to be harmful if inhaled or swallowed [].

  • Skin Irritation: Studies have shown that PETA can cause skin irritation and allergic reactions [].
  • Eye Irritation: Direct contact with PETA may irritate the eyes [].
  • Inhalation: Inhalation of PETA vapors may cause respiratory irritation [].
  • Ingestion: Ingestion of PETA can be harmful and may cause gastrointestinal distress [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling PETA.
  • Ensure proper ventilation in the workspace.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling PETA.
  • Store PETA in a cool, dry, and well-ventilated place away from heat, light, and incompatible materials.
Typical of acrylate compounds. Notably, it can undergo:

  • Polymerization: When exposed to free radicals, ultraviolet light, or heat, it readily polymerizes, forming cross-linked networks that are utilized in coatings and adhesives .
  • Michael Addition Reactions: The acrylate groups can react with amines, facilitating the production of complex polymeric structures .
  • Esterification: It can be synthesized through esterification processes involving pentaerythritol and acrylic acid or its derivatives .

Research indicates that Pentaerythritol tetraacrylate may exhibit biological activity primarily related to sensitization and irritation. It has been noted for causing skin irritation and potential allergic reactions upon contact . In animal studies, it has shown cross-reactivity with other acrylates, suggesting that it may act as a potent sensitizer in certain contexts .

Pentaerythritol tetraacrylate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of pentaerythritol with acrylic acid under controlled conditions, typically using an acid catalyst to promote the reaction.
  • Transesterification: This approach utilizes existing acrylate esters and pentaerythritol to form the tetraacrylate through exchange reactions .
  • Acrylation of Pentaerythritol: Involves the reaction of pentaerythritol with acrylic anhydride or acrylic acid under basic conditions to yield the desired tetraacrylate product.

Unique FeaturesPentaerythritol triacrylateTri-functionalCoatings, adhesivesLower cross-link density compared to tetraacrylateTrimethylolpropane triacrylateTri-functionalAdhesives, coatingsHigher reactivity than Pentaerythritol tetraacrylate1,6-Hexanediol diacrylateDi-functionalCoatings, inksLower viscosity; used in flexible coatingsEthoxylated pentaerythritol triacrylateTri-functionalCoatingsEnhanced solubility; used in waterborne systems

Pentaerythritol tetraacrylate's unique feature lies in its four functional groups, which allows for higher cross-link density compared to its tri-functional counterparts. This property makes it particularly valuable in applications requiring robust structural integrity.

Studies have shown that Pentaerythritol tetraacrylate can interact with other acrylates and compounds during polymerization processes. Its reactivity allows for the formation of complex copolymers when combined with other monomers, enhancing material properties such as flexibility and strength . Additionally, its potential allergenic properties necessitate careful handling and assessment during formulation development.

Physical Description

Liquid

XLogP3

2.3

LogP

2.11 (LogP)

UNII

50LIA3DGN1

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

4986-89-4

Wikipedia

Pentaerythrityl tetraacrylate

General Manufacturing Information

Adhesive manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, 1,1'-[2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Modify: 2023-08-15

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